molecular formula C17H17ClN4O4S B13105218 6-S-((4-Chlorophenyl)methyl)-6-thioinosine CAS No. 51375-21-4

6-S-((4-Chlorophenyl)methyl)-6-thioinosine

Cat. No.: B13105218
CAS No.: 51375-21-4
M. Wt: 408.9 g/mol
InChI Key: BPVJDWGCBDOOLG-LSCFUAHRSA-N
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Description

The compound “(2R,3R,4S,5R)-2-(6-((4-Chlorobenzyl)thio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:

    Formation of the purine ring: This can be achieved through a series of cyclization reactions.

    Introduction of the chlorobenzylthio group: This step involves the substitution of a hydrogen atom on the purine ring with a chlorobenzylthio group, often using a nucleophilic substitution reaction.

    Formation of the tetrahydrofuran ring: This can be synthesized through a series of cyclization and reduction reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: Catalysts can be used to increase the reaction rate and selectivity.

    Control of reaction temperature and pressure: These parameters are carefully controlled to ensure the desired product is obtained.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The purine ring can be reduced under certain conditions.

    Substitution: The chlorobenzylthio group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as thiols or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example:

    Oxidation: Can lead to the formation of carboxylic acids.

    Reduction: Can lead to the formation of dihydropurines.

    Substitution: Can lead to the formation of various substituted purines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study nucleic acid interactions.

    Medicine: As a potential antiviral or anticancer agent.

    Industry: As an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example:

    Inhibition of enzymes: The compound may inhibit enzymes involved in nucleic acid synthesis.

    Interference with nucleic acid function: The compound may incorporate into nucleic acids and disrupt their function.

    Induction of apoptosis: The compound may induce programmed cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: A nucleoside analog used as an antiviral agent.

    Zidovudine: A nucleoside analog used as an antiretroviral agent.

    Gemcitabine: A nucleoside analog used as an anticancer agent.

Uniqueness

The uniqueness of the compound lies in its specific structure, which may confer unique properties such as increased potency or selectivity for certain targets.

Properties

CAS No.

51375-21-4

Molecular Formula

C17H17ClN4O4S

Molecular Weight

408.9 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[6-[(4-chlorophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H17ClN4O4S/c18-10-3-1-9(2-4-10)6-27-16-12-15(19-7-20-16)22(8-21-12)17-14(25)13(24)11(5-23)26-17/h1-4,7-8,11,13-14,17,23-25H,5-6H2/t11-,13-,14-,17-/m1/s1

InChI Key

BPVJDWGCBDOOLG-LSCFUAHRSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)Cl

Canonical SMILES

C1=CC(=CC=C1CSC2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)Cl

Origin of Product

United States

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